Cas no 2170502-04-0 (8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine)
![8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine structure](https://www.kuujia.com/scimg/cas/2170502-04-0x500.png)
8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 8-bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine
- BrC=1C=2N(C(=CC=1)NCC1=C(C=CC=C1OC)F)C=NN=2
- 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine
-
- MDL: MFCD32067754
- Inchi: 1S/C14H12BrFN4O/c1-21-12-4-2-3-11(16)9(12)7-17-13-6-5-10(15)14-19-18-8-20(13)14/h2-6,8,17H,7H2,1H3
- InChI Key: VZTGJFRSNMCVTR-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(NCC2C(=CC=CC=2OC)F)N2C=NN=C21
Computed Properties
- Exact Mass: 350.01785 g/mol
- Monoisotopic Mass: 350.01785 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 351.17
- XLogP3: 3.7
- Topological Polar Surface Area: 51.4
8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1002068-5g |
8-bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine |
2170502-04-0 | 95% | 5g |
$3300 | 2025-02-28 | |
eNovation Chemicals LLC | Y1002068-5g |
8-bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine |
2170502-04-0 | 95% | 5g |
$3300 | 2025-03-01 | |
eNovation Chemicals LLC | Y1002068-5g |
8-bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine |
2170502-04-0 | 95% | 5g |
$3000 | 2024-07-24 |
8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine Related Literature
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
Additional information on 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine
Comprehensive Overview of 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine (CAS No. 2170502-04-0)
The compound 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine (CAS No. 2170502-04-0) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a triazolo[4,3-a]pyridine core and a 2-fluoro-6-methoxybenzyl substituent, make it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, given the growing demand for targeted therapies in oncology and neurology.
In recent years, the scientific community has shown increased interest in triazolo[4,3-a]pyridine derivatives due to their diverse biological activities. The incorporation of a bromine atom at the 8-position and a fluoro-methoxybenzyl group in this compound enhances its lipophilicity and metabolic stability, critical factors in drug design. These modifications address common challenges in medicinal chemistry, such as improving oral bioavailability and blood-brain barrier penetration—topics frequently searched in academic databases and AI-powered research tools.
The synthetic route to 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine typically involves multi-step organic transformations, including Buchwald-Hartwig amination and palladium-catalyzed cross-coupling reactions. These methods align with current trends in green chemistry, as evidenced by the rising number of searches for "sustainable synthesis of heterocycles" and "catalyst optimization in drug development." The compound's CAS No. 2170502-04-0 serves as a crucial identifier in chemical databases, facilitating patent searches and regulatory compliance checks—a frequent requirement for pharmaceutical professionals.
From a pharmacological perspective, the triazolo[4,3-a]pyridine scaffold demonstrates remarkable versatility. Computational studies suggest that the 8-bromo substitution may enhance binding affinity to certain enzyme pockets, while the 2-fluoro-6-methoxybenzyl moiety could influence selectivity profiles. These characteristics respond to the pharmaceutical industry's need for "selective kinase inhibitors with reduced off-target effects," a hot topic in precision medicine forums and drug discovery conferences.
Analytical characterization of CAS No. 2170502-04-0 typically employs advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. The quality control protocols for this compound reflect the pharmaceutical industry's growing emphasis on "impurity profiling" and "polymorph screening," as evidenced by the increasing number of related publications and regulatory guidelines. These aspects are particularly relevant to researchers investigating "structure-activity relationships" in small molecule therapeutics.
The stability profile of 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine under various pH and temperature conditions has become a subject of interest, given the pharmaceutical industry's focus on "formulation optimization" and "drug delivery systems." Recent studies on similar compounds suggest potential applications in extended-release formulations, addressing a common patient compliance challenge in chronic disease management—a frequently searched topic in healthcare analytics.
In the context of intellectual property, several patents have emerged covering triazolo[4,3-a]pyridine derivatives with structural similarities to this compound. The specific substitution pattern of CAS No. 2170502-04-0 presents opportunities for novel claims in drug composition patents, particularly in combination therapies—an area experiencing exponential growth in the pharmaceutical sector. This aligns with the increasing number of searches for "combination therapy patents" and "synergistic drug effects" in patent databases.
The environmental fate and biodegradation of 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine represent another important consideration, reflecting the pharmaceutical industry's commitment to green chemistry principles. Computational models predicting "ecotoxicity of pharmaceutical intermediates" and "biodegradation pathways" have become valuable tools for molecular design, as indicated by the rising interest in these topics among environmental chemists and regulatory specialists.
From a market perspective, the demand for novel triazolo[4,3-a]pyridine derivatives continues to grow, driven by the need for innovative treatments in various therapeutic areas. The specific structural features of CAS No. 2170502-04-0 position it as a potential lead compound for further optimization, particularly in the development of "small molecule immunomodulators" and "CNS-penetrant drugs"—two areas receiving substantial investment in current pharmaceutical R&D pipelines.
In conclusion, 8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine represents a compelling case study in modern medicinal chemistry. Its structural complexity, combined with the growing body of research on triazolo[4,3-a]pyridine pharmacology, makes it a molecule of significant interest to researchers addressing current challenges in drug discovery. The compound's CAS No. 2170502-04-0 serves as an important reference point for scientists navigating the expanding landscape of heterocyclic pharmaceuticals.
2170502-04-0 (8-Bromo-N-(2-fluoro-6-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-5-amine) Related Products
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 42464-96-0(NNMTi)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)



